(3-Methylpiperidin-3-yl)methanol hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

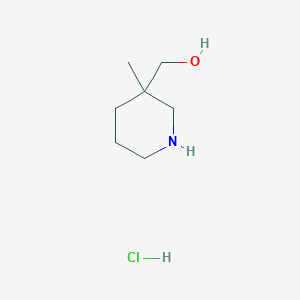

The systematic nomenclature of (3-Methylpiperidin-3-yl)methanol hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both piperidine rings and functional group substitutions. The compound's official International Union of Pure and Applied Chemistry name is [(3R)-3-methylpiperidin-3-yl]methanol hydrochloride, which precisely describes the molecular structure and stereochemical configuration. This nomenclature system clearly indicates the presence of a six-membered saturated nitrogen-containing ring (piperidine) with a methyl group at the third position and a hydroxymethyl substituent attached to the same carbon atom.

The Chemical Abstracts Service registry numbers associated with this compound vary depending on the specific stereochemical form. The (R)-enantiomer of the hydrochloride salt carries the Chemical Abstracts Service number 1956437-13-0, while the free base form without the hydrochloride component is registered under Chemical Abstracts Service number 1956437-12-9. Additional registry identifiers include the Molecular Design Limited number MFCD29059009, which facilitates database searches and compound identification across different chemical information systems. The systematic approach to naming this compound ensures unambiguous identification while highlighting the critical stereochemical and functional group information necessary for understanding its chemical properties.

Alternative nomenclature conventions include the simplified name (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride, which emphasizes the R-configuration at the chiral center. The compound may also be referred to using various synonyms in chemical literature, including [(3R)-3-methyl-3-piperidyl]methanol;hydrochloride, which provides an alternative systematic description of the molecular structure. These naming conventions collectively ensure proper identification and classification within chemical databases and research literature.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₇H₁₆ClNO, representing a precise arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This formula encompasses both the organic piperidine derivative and the inorganic hydrochloride component, reflecting the salt formation between the basic nitrogen atom and hydrochloric acid. The molecular weight of the complete hydrochloride salt is calculated as 165.66 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The free base form of the compound, without the hydrochloride component, has a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 grams per mole. This difference of 36.46 grams per mole between the hydrochloride salt and the free base directly corresponds to the addition of one hydrochloric acid molecule (HCl = 36.46 g/mol), confirming the 1:1 stoichiometric relationship in salt formation. The molecular composition analysis reveals important structural features, including the presence of two hydrogen bond donors and two hydrogen bond acceptors, which significantly influence the compound's solubility and crystallization behavior.

The calculated logarithm of the partition coefficient (LogP) value of 0.12 indicates moderate hydrophilicity, suggesting favorable solubility in both aqueous and organic solvents. The carbon bond saturation value (Fsp3) of 1.0 confirms the fully saturated nature of the carbon framework, which is characteristic of piperidine derivatives. These molecular parameters collectively define the physicochemical profile of the compound and provide predictive insights into its behavior in various chemical and biological systems.

Stereochemical Configuration and Chiral Center Dynamics

The stereochemical configuration of this compound centers around the chiral carbon at the third position of the piperidine ring, which simultaneously bears both the methyl group and the hydroxymethyl substituent. The R-configuration designation indicates the specific spatial arrangement of substituents around this stereogenic center according to Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets or other chiral molecules.

The stereochemical notation (3R) precisely defines the absolute configuration at the chiral center, where the hydroxymethyl group (-CH₂OH) and methyl group (-CH₃) are positioned in a specific spatial relationship that distinguishes this enantiomer from its mirror image. The Simplified Molecular Input Line Entry System notation C[C@]1(CCCNC1)CO explicitly indicates the R-configuration through the @ symbol, providing a standardized method for representing the stereochemistry in chemical databases. This stereochemical information is essential for applications requiring enantiopure compounds, as different enantiomers can exhibit significantly different biological activities and chemical properties.

The International Chemical Identifier representation InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1 includes specific stereochemical descriptors that ensure accurate structural representation across different software platforms. The chiral center dynamics are further characterized by the chair conformation of the piperidine ring, which influences the spatial orientation of the substituents and affects the overall molecular geometry. X-ray crystallographic studies of related piperidine compounds demonstrate that the chair conformation typically places substituents in either axial or equatorial positions, significantly impacting molecular interactions and stability.

The enantiomeric purity of the R-form is typically confirmed through chiral high-performance liquid chromatography or supercritical fluid chromatography techniques, which can separate enantiomers and determine the enantiomeric excess. Optical rotation measurements provide additional confirmation of stereochemical purity, with the R-enantiomer typically exhibiting a characteristic specific rotation value that serves as a fingerprint for its absolute configuration.

Crystalline Structure and Salt Formation Mechanisms

The crystalline structure of this compound results from the specific salt formation mechanism between the basic piperidine nitrogen and hydrochloric acid, creating an ionic compound with distinct lattice arrangements. The salt formation process involves protonation of the nitrogen atom in the piperidine ring, generating a positively charged ammonium center that associates with the chloride anion through electrostatic interactions. This transformation from a covalent organic molecule to an ionic salt significantly alters the physical properties, including melting point, solubility, and crystallization behavior.

The mechanism of salt formation follows the characteristic behavior of secondary amines with strong mineral acids, where the lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid. The resulting ionic structure features the positively charged nitrogen bearing an additional bond and the chloride anion serving as the counterion to maintain electrical neutrality. This salt formation can be represented by the general equation: R₂NH + HCl → R₂NH₂⁺Cl⁻, where the piperidine derivative acts as the base and hydrochloric acid serves as the proton donor.

X-ray crystallographic analysis of similar piperidine hydrochloride compounds reveals important structural features of the crystalline lattice. Related compounds in this class typically crystallize in monoclinic or triclinic crystal systems with specific space group symmetries. For instance, similar piperidine hydrochloride derivatives have been characterized with crystal parameters including unit cell dimensions, space group assignments, and detailed bond angles and lengths. The crystal structure is stabilized by hydrogen bonding interactions between the protonated nitrogen center and the chloride anions, as well as potential hydrogen bonds involving the hydroxymethyl group.

The crystallization process is influenced by several factors, including solvent choice, temperature, and concentration gradients. The ionic nature of the hydrochloride salt typically results in improved crystallinity compared to the free base form, facilitating purification and isolation procedures. The crystal lattice arrangement affects important properties such as hygroscopicity, thermal stability, and dissolution characteristics. X-ray diffraction patterns of the crystalline material provide definitive structural confirmation and can be used for polymorph identification and quality control purposes.

Properties

IUPAC Name |

(3-methylpiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIXDMNTNWZQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955027-74-4 | |

| Record name | 3-Piperidinemethanol, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955027-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(3-Methylpiperidin-3-yl)methanol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure, which is common in many biologically active molecules. The molecular formula is , and it possesses a hydroxymethyl group that contributes to its reactivity and biological interactions.

Interaction with Neurotransmitter Systems

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

- Binding Affinity : The compound has been shown to exhibit binding affinity at specific receptor sites, which may influence neurotransmitter release and signaling pathways. Studies utilizing radiolabeled ligands have confirmed these interactions in vitro.

Antagonistic Properties

The compound has been identified as an antagonist at certain receptor sites, indicating its potential therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology.

- Anticancer Activity : Preliminary studies suggest that this compound might possess anticancer properties through the inhibition of specific enzymes involved in tumor growth.

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, the compound demonstrated significant effects on cell lines associated with neurological functions. For instance, treatment with varying concentrations led to observable changes in cell viability and signaling pathways.

- In Vivo Models : Animal studies have shown that administration of the compound can lead to alterations in behavior indicative of changes in neurotransmitter levels. These findings support its potential use in developing treatments for mood disorders.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. For example, this compound is soluble in polar solvents like water and methanol, whereas analogues with aromatic groups (e.g., 3-methoxyphenyl derivative) exhibit reduced water solubility due to increased lipophilicity .

- Stability : Piperidine derivatives are generally stable under recommended storage conditions (2–8°C, dry environment), but trifluoromethyl-substituted pyrrolidines may degrade faster under acidic conditions due to ring strain .

Preparation Methods

Alkylation and Reduction Route

- Starting from piperidine or substituted piperidine derivatives, alkylation introduces a methyl group at the 3-position.

- The hydroxymethyl group is introduced via reduction of an appropriate carbonyl precursor (e.g., a ketone or aldehyde).

- Typical reducing agents include sodium borohydride or sodium triacetoxyborohydride, although the latter is moisture-sensitive and pyrophoric, limiting large-scale use.

Improved and Safer Industrial Methods

- Some patents describe processes avoiding hazardous reagents like sodium hydride or lithium aluminum hydride, instead using safer alternatives such as sodium borohydride in the presence of trifluoroacetic acid or tosic acid.

- The process involves multi-step reactions including oxidation, extraction, acid treatment, and reduction with sodium borohydride in tetrahydrofuran (THF).

- Crystallization is used to purify the intermediate and final products, often from methyl tertiary butyl ether (MTBE) solutions.

- Reaction temperatures are tightly controlled, typically between 0 °C and 60 °C, with reaction times ranging from several hours to overnight.

Comparative Data Table of Preparation Methods

Analytical and Purity Considerations

- NMR spectroscopy is routinely used to confirm structural integrity and stereochemistry.

- HPLC purity is typically >98% for high-quality preparations.

- Crystallization and salt formation improve purity and facilitate handling.

- Enantiomeric excess is critical for biological applications and is controlled by choice of chiral catalysts or starting materials.

Summary of Research Findings

- The synthesis of (3-methylpiperidin-3-yl)methanol hydrochloride involves careful control of stereochemistry and functional group transformations.

- Safer, scalable industrial methods avoid hazardous reagents and use crystallization for purification.

- Advances in asymmetric synthesis using chiral catalysts and molecular sieves offer routes to high enantiomeric purity, which could be adapted for this compound.

- The choice of reducing agents and reaction conditions strongly influences yield, purity, and safety.

- Analytical techniques such as NMR and HPLC are essential for confirming product quality.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing (3-Methylpiperidin-3-yl)methanol hydrochloride in laboratory settings?

- Methodological Answer :

- Storage : Maintain at 2–8°C in a dry, sealed container to prevent moisture absorption and decomposition .

- Handling : Use NIOSH-approved respiratory protection (e.g., N95 masks) and chemical-resistant gloves (nitrile or neoprene) to avoid inhalation or dermal contact. Implement local exhaust ventilation to minimize aerosol formation .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Dispose of waste via hazardous chemical protocols .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and methanol/water mobile phases (e.g., 70:30 v/v) to assess purity .

- FTIR : Identify functional groups (e.g., hydroxyl, piperidine) via peaks at ~3300 cm⁻¹ (O-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) .

- NMR : Confirm stereochemistry and methyl group placement using ¹H NMR (δ 1.2–1.4 ppm for piperidine protons, δ 3.5–3.7 ppm for methanol-CH₂) .

Q. How should researchers determine solubility profiles for this compound in common laboratory solvents?

- Methodological Answer :

- Gravimetric Analysis : Dissolve 10 mg of compound incrementally in 1 mL of solvent (e.g., methanol, DMSO) at 25°C with vortex mixing. Centrifuge to separate undissolved material and quantify solubility via mass difference .

- UV-Vis Calibration : Prepare standard curves in methanol or aqueous buffers (pH 4–8) to correlate absorbance with concentration .

Q. What stability testing protocols are recommended for long-term storage of this compound?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 40°C/75% RH for 6 months and analyze degradation products monthly via HPLC. Compare with controls stored at -20°C .

- Light Sensitivity : Expose samples to UV light (254 nm) for 48 hours and monitor photodegradation using TLC or mass spectrometry .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?

- Methodological Answer :

- Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during piperidine ring formation to enhance enantioselectivity. Monitor reaction progress via chiral HPLC .

- Purification : Employ recrystallization in ethanol/water (3:1) to remove diastereomeric impurities. Validate purity with melting point analysis and X-ray crystallography .

Q. How should researchers resolve contradictions in reported solubility or reactivity data across studies?

- Methodological Answer :

- Source Verification : Cross-check compound purity (≥98% by HPLC) and storage conditions (e.g., anhydrous vs. hydrated forms) .

- Experimental Replication : Repeat solubility tests using standardized buffers (e.g., PBS pH 7.4) and controlled temperature (±0.1°C) to isolate variables .

Q. What methodologies are suitable for studying the compound’s stability under extreme pH or temperature conditions?

- Methodological Answer :

- Forced Degradation : Incubate samples in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways .

- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min up to 300°C to assess thermal decomposition thresholds .

Q. How can researchers troubleshoot low bioactivity in pharmacological assays involving this compound?

- Methodological Answer :

- Stereochemical Analysis : Verify enantiomeric composition using polarimetry or circular dichroism. Improper stereochemistry during synthesis can reduce receptor binding .

- Impurity Profiling : Screen for byproducts (e.g., N-oxide derivatives) via high-resolution mass spectrometry (HRMS) and assess their antagonistic effects .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.